molecular formula C14H16N4O4S B2756245 3-(1-(1-Methyl-6-oxo-1,6-dihydropyridazine-3-carbonyl)piperidin-4-yl)thiazolidine-2,4-dione CAS No. 1798638-09-1

3-(1-(1-Methyl-6-oxo-1,6-dihydropyridazine-3-carbonyl)piperidin-4-yl)thiazolidine-2,4-dione

Cat. No. B2756245
CAS RN: 1798638-09-1
M. Wt: 336.37
InChI Key: MOTOYPSVTYBCIM-UHFFFAOYSA-N
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Description

The compound “3-(1-(1-Methyl-6-oxo-1,6-dihydropyridazine-3-carbonyl)piperidin-4-yl)thiazolidine-2,4-dione” is a complex organic molecule that contains several functional groups, including a pyridazine ring, a piperidine ring, and a thiazolidinedione .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a pyridazine ring, a piperidine ring, and a thiazolidinedione group. The exact three-dimensional structure would depend on the specific arrangement and connectivity of these groups .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific molecular structure. For example, the presence of the pyridazine ring could contribute to its aromaticity and stability, while the piperidine ring could influence its basicity .

Scientific Research Applications

Synthesis and Biological Evaluation

  • Amnesia-Reversal Activity : A study explored the synthesis and evaluation of a series of cyclic imides for their ability to reverse electroconvulsive shock (ECS) induced amnesia in mice. The research identified specific structural requirements for biological activity, including the optimal ring size and the impact of substituents on the molecules' efficacy. One compound, CI-911 (rolziracetam), showed promise in improving cognitive performance in aged rhesus monkeys, indicating potential applications in treating cognitive impairments (Butler et al., 1987).

  • Antimicrobial Evaluation : Another study synthesized pyrazolo-thiazolyl alkoxy-1H-isoindole-1,3(2H)-dione derivatives and assessed their antibacterial and antifungal activities. The synthesized compounds exhibited significant antimicrobial properties, suggesting potential applications in developing new antimicrobial agents (Jat et al., 2006).

  • Synthesis of Bioactive Heteroaryl Thiazolidine-2,4-Diones : Research into the condensation of 3-formylchromone with thiazolidine-2,4-dione led to the creation of compounds with promising antimicrobial activities against various bacteria and fungi. This study showcases the versatility of thiazolidine-2,4-dione derivatives as scaffolds for generating bioactive molecules (Ibrahim et al., 2011).

Chemical Synthesis and Characterization

  • Synthesis and Reactions of Thiazolidine Derivatives : Investigations into the chemical reactions and synthesis of thiazolidine derivatives reveal the potential for generating a wide variety of compounds with diverse biological activities. These studies provide insights into the chemical versatility of thiazolidine derivatives and their potential applications in medicinal chemistry (Mahmoud et al., 2011; Stanovnik et al., 2002).

properties

IUPAC Name

3-[1-(1-methyl-6-oxopyridazine-3-carbonyl)piperidin-4-yl]-1,3-thiazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4O4S/c1-16-11(19)3-2-10(15-16)13(21)17-6-4-9(5-7-17)18-12(20)8-23-14(18)22/h2-3,9H,4-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOTOYPSVTYBCIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C=CC(=N1)C(=O)N2CCC(CC2)N3C(=O)CSC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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